Tannic Acid

説明

特性

IUPAC Name |

[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H52O46/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26/h1-20,52,63-65,76-101H,21H2/t52-,63-,64+,65-,76+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBQNJMCXXYXIU-PPKXGCFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H52O46 | |

| Record name | TANNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tannic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tannic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00892987 | |

| Record name | Chinese gallotannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1701.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tannic acid is a light yellow to tan solid with a faint odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid, Yellowish to light brown solid; [HSDB] | |

| Record name | TANNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tannins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tannic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

390 °F, 390 °F OC. | |

| Record name | Tannic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TANNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN ALCOHOL, ACETONE; INSOL IN ETHER, BENZENE, CHLOROFORM & CARBON DISULFIDE, 1 G DISSOLVES IN 0.35 ML WATER, 1 ML WARM GLYCEROL; PRACTICALLY INSOL IN PETROLEUM ETHER, CARBON TETRACHLORIDE | |

| Record name | TANNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 at 68 °F (USCG, 1999) | |

| Record name | TANNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

YELLOWISH-WHITE TO LIGHT BROWN, AMORPHOUS, BULKY POWDER OR FLAKES, OR SPONGY MASSES, PALE YELLOWISH-BROWN | |

CAS No. |

1401-55-4, 5424-20-4 | |

| Record name | TANNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | β-D-Glucopyranose, 1,2,3,4,6-pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tannin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tannins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chinese gallotannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tannins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-glucose pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TANNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

200 °C | |

| Record name | TANNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Complex Chemical Identity of Tannic Acid: A Technical Guide for Researchers

An in-depth exploration of the chemical structure, analytical characterization, and biological interactions of tannic acid for professionals in research and drug development.

Introduction to this compound

This compound is a naturally occurring polyphenol belonging to the class of hydrolysable tannins. Despite its name, this compound is not a single, discrete chemical entity but rather a complex mixture of polygalloyl esters of glucose or quinic acid.[1][2] Commercial this compound is typically extracted from plant sources such as the galls of Rhus semialata or Quercus infectoria, Tara pods (Caesalpinia spinosa), or Sicilian sumac leaves (Rhus coriaria).[1] Its weak acidity, with a pKa of approximately 6, is attributed to the numerous phenolic hydroxyl groups present in its structure.[1] The representative chemical formula often cited for commercial this compound is C₇₆H₅₂O₄₆, which corresponds to decagalloyl glucose.[1][2] However, the actual composition is a heterogeneous blend of molecules where the number of galloyl moieties attached to the central core can range from two to twelve.[1][2] This structural heterogeneity is a critical consideration for researchers in drug development and other scientific fields.

The Core Chemical Structure

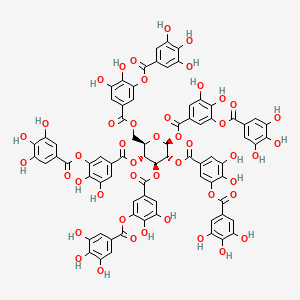

The fundamental architecture of the primary components of this compound consists of a central core molecule, which is typically D-glucose. The hydroxyl groups of this glucose core are esterified with multiple galloyl residues. A galloyl residue is derived from gallic acid (3,4,5-trihydroxybenzoic acid). In more complex structures within the this compound mixture, galloyl groups can be further esterified to other galloyl groups, forming depside bonds. The schematic below illustrates the structure of pentagalloylglucose, a foundational component of this compound.

Caption: Idealized structure of pentagalloylglucose.

Quantitative Composition of Commercial this compound

Commercial this compound is a complex mixture, and its exact composition can vary depending on the natural source and extraction method. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for characterizing the components of this mixture. The following table summarizes the common galloylglucose and galloylquinic acid derivatives identified in commercial this compound samples. While precise percentages are not universally standardized, this table provides a qualitative and semi-quantitative overview of the expected components.

| Component | Molecular Ion (m/z) [M-H]⁻ |

| Gallic Acid | 169 |

| Digallic Acid | 321 |

| Galloylquinic Acid | 343 |

| Digalloyl Glucose | 483 |

| Digalloylquinic Acid | 495 |

| Trigalloyl Glucose | 635 |

| Trigalloylquinic Acid | 647 |

| Tetragalloyl Glucose | 787 |

| Tetragalloylquinic Acid | 799 |

| Pentagalloyl Glucose | 939 |

| Hexagalloyl Glucose | 1091 |

| Heptagalloyl Glucose | 1243 |

| Octagalloyl Glucose | 1396 |

Data sourced from HPLC-MS analysis of commercial this compound.[3]

Experimental Protocols for Structural Analysis

Accurate characterization of this compound requires sophisticated analytical techniques. Below are detailed methodologies for the key experiments used in its structural elucidation.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the different polygalloyl esters in a this compound sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of a methanol (B129727):water (50:50, v/v) solution to create a stock solution of 1000 µg/mL.[4]

-

Prepare a series of dilutions from the stock solution (e.g., 20, 40, 60, 80, 100 µg/mL) for the calibration curve.[5]

-

Filter all solutions through a 0.45 µm syringe filter before injection.[5]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient elution is typically used.

-

Gradient Program:

-

Start with 5% B, hold for 3 minutes.

-

Increase to 20% B over 15 minutes.

-

Increase to 40% B over 10 minutes.

-

Increase to 50% B over 10 minutes.

-

Increase to 100% B over 10 minutes.[6]

-

-

Column Temperature: Ambient or controlled at 25°C.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the galloyl groups and the central glucose or quinic acid core. Quantitative ³¹P NMR is particularly useful for determining the content of different hydroxyl groups.

Methodology (Quantitative ³¹P NMR):

-

Sample Preparation:

-

Dry the this compound sample overnight in a vacuum oven at 40°C.[3]

-

Accurately weigh approximately 15 mg of the dried sample into a vial.

-

Add 450 µL of a pyridine/CDCl₃ (1.6:1, v/v) solvent mixture.

-

Add 100 µL of an internal standard solution (e.g., N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide).

-

Add 50 µL of the phosphitylating reagent 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (Cl-TMDP).

-

Stir the mixture for 1 hour at room temperature.

-

-

NMR Analysis:

-

Transfer the solution to an NMR tube.

-

Acquire the ³¹P NMR spectrum on a spectrometer.

-

Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weights of the constituent molecules in the this compound mixture and to aid in their identification.

Methodology (Electrospray Ionization - Mass Spectrometry, ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Direct infusion or coupling with an HPLC system can be used for sample introduction.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode, is effective for these phenolic compounds.[3]

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Analysis: Acquire the full scan mass spectrum to identify the molecular ions of the different galloyl esters. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation patterns.

-

Biological Activity: Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert a variety of biological effects, including anti-inflammatory and anti-cancer activities. One of the key mechanisms underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Caption: Inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a structurally complex and heterogeneous mixture of polygalloyl esters. A thorough understanding of its chemical composition is paramount for its application in research and drug development. The analytical techniques of HPLC, NMR, and mass spectrometry are indispensable tools for the detailed characterization of this natural product. Furthermore, its ability to modulate key signaling pathways, such as the NF-κB pathway, underscores its potential as a bioactive compound. This guide provides a foundational technical overview to aid scientists and researchers in their exploration and utilization of this compound.

References

- 1. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. Profiling and characterization by LC-MSn of the galloylquinic acids of green tea, tara tannin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Iron Complexes of this compound and Other Related Polyphenols as Revealed by Spectroscopic Techniques: Implications in the Identification and Characterization of Iron Gall Inks in Historical Manuscripts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. researchgate.net [researchgate.net]

Tannic Acid: A Comprehensive Technical Guide on its Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannic acid, a naturally occurring polyphenol, is a significant compound in various scientific and industrial fields, including pharmacology, food science, and materials science. Its multifaceted properties, stemming from its unique chemical structure, make it a subject of continuous research and development. This technical guide provides an in-depth exploration of the molecular weight and chemical formula of this compound, complete with experimental protocols for its characterization and a visualization of its analytical workflow.

Molecular Weight and Formula

This compound is not a single, discrete molecule but rather a complex mixture of polygalloyl glucoses or polygalloyl quinic acid esters.[1] The structure consists of a central glucose or quinic acid core esterified with multiple galloyl residues.[2] While the exact composition can vary depending on the plant source, a representative and commonly cited chemical formula for commercial this compound is C₇₆H₅₂O₄₆ .[1][3][4][5][6][7] This formula corresponds to decagalloyl glucose.[1][2][7]

The molecular weight associated with this formula is approximately 1701.2 g/mol .[1][3][4][5][6] It is crucial for researchers to recognize that commercial this compound is a mixture, and the number of galloyl moieties per molecule can range from two to twelve.[1][8] This inherent heterogeneity can lead to variations in the average molecular weight. Historically, different molecular formulas have been proposed, reflecting the challenges in characterizing this complex natural product.[1]

Quantitative Data Summary

| Parameter | Value | Source |

| Chemical Formula | C₇₆H₅₂O₄₆ | PubChem[3], Wikipedia[1], Fisher Scientific[4] |

| Molecular Weight | 1701.2 g/mol | PubChem[3], Wikipedia[1], Fisher Scientific[4] |

| Alternate Name | Gallothis compound | PubChem[3], Wikipedia[1] |

| Nature | Mixture of polygalloyl glucoses or polygalloyl quinic acid esters | Wikipedia[1], American Chemical Society[8] |

| Galloyl Moieties | 2 to 12 per molecule | Wikipedia[1], American Chemical Society[8] |

Experimental Protocols for Characterization

The determination of the molecular weight and the quantification of this compound can be achieved through various analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise method for the quantitative estimation of tannins.

Objective: To quantify the amount of this compound in a sample.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) by dissolving a known weight of analytical grade this compound in the mobile phase.

-

Create a series of standard solutions with varying concentrations (e.g., 20, 30, 40, 50, 60 µg/mL) by diluting the stock solution.

-

-

Sample Preparation:

-

Extract the sample containing this compound with a suitable solvent (e.g., aqueous methanol).

-

Filter the extract through a 0.2-µm filter and sonicate for 30 minutes.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent or equivalent.

-

Column: Nucleosil® C18, 5 µm particle size.

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 50:50 v/v), with the pH adjusted to 4.5.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at 277 nm.[9]

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting the peak area against concentration.

-

Inject the sample solution and determine the concentration of this compound by interpolating its peak area on the calibration curve.

-

Spectrophotometric Determination of Total Phenolic Content (as this compound Equivalent)

This colorimetric method provides an estimation of the total phenolic compounds, which can be expressed as this compound equivalents.

Objective: To estimate the total tannin content in a sample.

Methodology:

-

Reagent Preparation:

-

Sample Preparation:

-

Extract the sample with an appropriate solvent (e.g., boiling water).[11]

-

Filter the extract to obtain a clear solution.

-

-

Procedure:

-

Measurement:

Enzymatic Hydrolysis for Structural Analysis

This method can be used to confirm the presence of galloyl esters by hydrolyzing them to gallic acid.

Objective: To analyze the structural components of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of the this compound sample in a suitable buffer (e.g., 0.05 M citrate (B86180) buffer, pH 5.5).[12]

-

-

Enzymatic Reaction:

-

Add tannase (B8822749) enzyme to the sample solution.[12]

-

Incubate the mixture at a controlled temperature (e.g., 30 °C) for a sufficient time (e.g., 2 hours) to allow for complete hydrolysis.[12]

-

-

Analysis of Hydrolysis Products:

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound.

Logical Relationship of this compound Components

Caption: Hierarchical structure of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | C76H52O46 | CID 16129778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Fisher Scientific [fishersci.com]

- 5. 单宁酸 - 单宁, 没食子鞣酸 [sigmaaldrich.com]

- 6. mpbio.com [mpbio.com]

- 7. byjus.com [byjus.com]

- 8. acs.org [acs.org]

- 9. researchgate.net [researchgate.net]

- 10. iaea.org [iaea.org]

- 11. ijesrr.org [ijesrr.org]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Natural Sources and Extraction of Tannic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tannic acid, a prominent member of the hydrolysable tannin family, is a naturally occurring polyphenol with a wide spectrum of applications in research and drug development. Its potent antioxidant, anti-inflammatory, and antimicrobial properties have positioned it as a molecule of significant interest. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and quantitative data to inform laboratory-scale production for research purposes. Furthermore, this document elucidates key signaling pathways modulated by this compound and presents standardized experimental workflows, visualized through Graphviz diagrams, to facilitate further investigation into its therapeutic potential.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, where it serves as a defense mechanism against herbivores and pathogens. For research applications requiring high purity and yield, certain plant materials are favored. The primary sources include:

-

Oak Galls: Excrescences formed on oak trees (primarily Quercus infectoria) due to insect larvae are the richest and most traditional source of this compound, with concentrations ranging from 50-75%.[1]

-

Tea Leaves: Both green and black tea leaves (Camellia sinensis) contain significant amounts of this compound and other polyphenols.[2]

-

Tree Barks: The bark of various trees, including oak (Quercus spp.), sumac (Rhus spp.), and chestnut, are common sources.

-

Fruits and Nuts: Unripe fruits, such as persimmons and pomegranates, as well as the husks and shells of nuts like walnuts, contain notable quantities of this compound.[1]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly depending on the plant source, geographical location, and extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Various Plant Materials

| Plant Source | Plant Part | This compound Content (% w/w) | Reference |

| Byttneria herbacea | Leaf | 8.148 | [3] |

| Byttneria herbacea | Whole Plant | 3.886 | [3] |

| Byttneria herbacea | Root | 1.553 | [3] |

Table 2: Yield of this compound from Quercus infectoria Galls Using Different Extraction Solvents

| Extraction Solvent | This compound Yield (mg/g of galls) | Reference |

| 80% Ethanol (B145695) | 127.683 | [1] |

| 96% Ethanol | 81.012 | [4] |

| 70% Acetone (B3395972) | 67.200 | [4] |

| Water | 75.0 (µg/mL of extract) | [5] |

| Methanol | 46.8 (µg/mL of extract) | [5] |

Experimental Protocols for Extraction and Purification

The following protocols provide detailed, step-by-step methodologies for the laboratory-scale extraction and purification of this compound.

Hot Water Extraction of this compound from Tea Leaves

This method is suitable for obtaining a crude extract of tannins from tea leaves.

Materials:

-

Dried tea leaves (e.g., Camellia sinensis)

-

Distilled water

-

Beakers

-

Heating mantle or hot plate

-

Filter paper (e.g., Whatman No. 1)

-

Funnel

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Grind dried tea leaves into a fine powder.

-

Extraction:

-

Weigh 10 g of the powdered tea leaves and place them in a 250 mL beaker.

-

Add 120 mL of distilled water.

-

Heat the mixture to boiling and maintain a gentle boil for 1 hour with occasional stirring.[6]

-

Allow the mixture to cool to room temperature.

-

-

Filtration:

-

Concentration:

-

Heat the combined extract to a boil and then allow it to stand overnight.

-

Filter the solution again to remove any precipitates that may have formed.[6]

-

Concentrate the clear filtrate using a rotary evaporator at a temperature below 60°C until a viscous extract is obtained.

-

-

Precipitation and Drying:

Solvent Extraction of this compound from Oak Galls

This protocol is designed for extracting high-purity this compound from oak galls.

Materials:

-

Dried oak galls (Quercus infectoria)

-

80% Ethanol (v/v)

-

Grinder or mill

-

Soxhlet apparatus

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Cellulose (B213188) thimble

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Pulverize the dried oak galls into a coarse powder.

-

Soxhlet Extraction:

-

Accurately weigh approximately 30 g of the powdered oak galls and place it in a cellulose thimble.[7]

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a 500 mL round-bottom flask with 300 mL of 80% ethanol and attach it to the Soxhlet extractor.[7]

-

Connect the condenser to the extractor and circulate cold water.

-

Heat the flask using a heating mantle to allow the solvent to boil and cycle through the apparatus for 6-8 hours.

-

-

Solvent Evaporation:

-

After the extraction is complete, allow the apparatus to cool.

-

Remove the round-bottom flask containing the ethanol extract.

-

Evaporate the solvent using a rotary evaporator under reduced pressure to obtain a concentrated crude this compound extract.

-

-

Drying:

-

Dry the resulting extract in a vacuum oven at a temperature below 50°C to yield a solid powder.

-

Purification of this compound using Sephadex LH-20 Column Chromatography

This method is effective for purifying crude this compound extracts by removing non-tannin components.

Materials:

-

Crude this compound extract

-

Sephadex LH-20 resin

-

Chromatography column

-

Ethanol

-

50% Acetone (v/v)

-

Rotary evaporator

-

Lyophilizer (freeze-dryer)

Procedure:

-

Column Packing:

-

Swell the Sephadex LH-20 gel in ethanol.

-

Pack the slurry into a chromatography column (e.g., 5 x 40 cm).

-

-

Sample Loading:

-

Dissolve 2 g of the crude this compound extract in 20 mL of ethanol.

-

Carefully load the dissolved extract onto the top of the prepared column.

-

-

Elution of Non-Tannin Components:

-

Elute the column with 1 L of ethanol to remove low molecular weight phenolic compounds and other impurities.

-

-

Elution of Tannin Fraction:

-

Elute the tannin fraction from the column using 600 mL of 50% aqueous acetone.

-

Collect the eluate containing the purified tannins.

-

-

Solvent Removal and Lyophilization:

-

Remove the acetone and ethanol from the collected fraction using a rotary evaporator.

-

Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid powder.

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways, particularly those involved in inflammation and cellular proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is crucial for cell proliferation, differentiation, and survival. This compound has been observed to activate the ERK1/2 pathway, which can promote wound healing.

Caption: Activation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for Investigating the Anti-inflammatory Effects of this compound

The following workflow outlines a typical experimental design to assess the anti-inflammatory properties of this compound in a cell-based model.

Caption: Experimental workflow for evaluating anti-inflammatory effects.

Conclusion

This technical guide provides a comprehensive resource for researchers interested in the isolation and application of this compound. The detailed protocols for extraction and purification, coupled with quantitative data and insights into its molecular mechanisms of action, offer a solid foundation for further research and development. The provided visualizations of signaling pathways and experimental workflows are intended to serve as practical tools for designing and executing studies aimed at harnessing the therapeutic potential of this versatile natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. Quantitative estimation of total tannin, alkaloid, phenolic, and flavonoid content of the root, leaf, and whole plant of Byttneria herbacea Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcogj.com [phcogj.com]

- 5. dagonuniversity.edu.mm [dagonuniversity.edu.mm]

- 6. ijresm.com [ijresm.com]

- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

A Comprehensive Technical Guide to the Solubility of Tannic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of tannic acid in a range of common organic solvents. Understanding the solubility characteristics of this compound, a complex polyphenol, is critical for its application in pharmaceutical formulations, drug delivery systems, and various industrial processes. This document compiles quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates the key factors influencing the dissolution of this compound.

Quantitative Solubility of this compound

The solubility of this compound is significantly influenced by the nature of the solvent, temperature, and the specific composition of the this compound itself, which is often a mixture of polygalloyl glucoses or polygalloyl quinic acid esters.[1] The data presented below has been compiled from various scientific sources and pharmacopoeias. It is important to note that slight variations in reported values can be attributed to differences in experimental conditions and the grade of this compound used.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Remarks |

| Ethanol (B145695) | C₂H₅OH | 10 | 25 | Soluble to very soluble.[1][2] |

| Methanol | CH₃OH | - | - | Generally reported as soluble.[2] |

| Acetone | C₃H₆O | 0.1 | 25 | Soluble, though some sources indicate lower solubility.[1] |

| Ethyl Acetate | C₄H₈O₂ | - | - | Generally reported as soluble.[2] |

| Glycerol | C₃H₈O₃ | 0.1 | 25 | Soluble, particularly in warm glycerol.[1][3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 1 | - | Soluble.[4] |

| Dimethylformamide (DMF) | C₃H₇NO | 1 | - | Soluble.[4] |

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solubility Description |

| Soluble In | |

| Ethanol | Very Soluble / Freely Soluble[2][3] |

| Methanol | Soluble[2] |

| Acetone | Soluble / Very Soluble[2][3] |

| Ethyl Acetate | Soluble[3] |

| Insoluble In | |

| Benzene | Insoluble / Practically Insoluble[1] |

| Chloroform | Insoluble / Practically Insoluble[1] |

| Diethyl Ether | Insoluble / Practically Insoluble[1] |

| Petroleum Ether | Insoluble / Practically Insoluble |

| Carbon Disulfide | Insoluble / Practically Insoluble[1] |

| Carbon Tetrachloride | Insoluble / Practically Insoluble[1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the reliable application of this compound. The following protocols outline standardized methods for assessing the solubility of substances like this compound.

Gravimetric Method for Solubility Determination

This method is a fundamental and widely used technique for determining the solubility of a solute in a solvent.

Objective: To determine the mass of this compound that can be dissolved in a specific volume of an organic solvent to create a saturated solution at a given temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Conical flask with a stopper

-

Thermostatically controlled water bath or incubator

-

Filter paper (pore size appropriate to retain undissolved particles)

-

Funnel

-

Evaporating dish (pre-weighed)

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved this compound to settle.

-

Carefully filter the supernatant through a pre-wetted filter paper to remove any solid particles. The filtration apparatus should be maintained at the same temperature as the saturated solution to prevent precipitation or further dissolution.

-

-

Determination of Solute Mass:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the decomposition point of this compound, or using a rotary evaporator).

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature sufficient to remove any residual solvent without degrading the this compound (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculation:

-

Mass of dissolved this compound = (Weight of dish + dried residue) - (Weight of empty dish)

-

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of filtrate taken) x 100

OECD Guideline 105: Water Solubility (Flask Method Adaptation for Organic Solvents)

The principles of the OECD Guideline 105 for determining water solubility can be adapted for organic solvents, particularly the "Flask Method," which is suitable for substances with solubilities above 10⁻² g/L.

Objective: To determine the saturation concentration of this compound in an organic solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent

-

Glass flasks with stoppers

-

Constant temperature bath or shaker

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, add increasing volumes of the solvent to a known mass of this compound (e.g., 10 mg) at the test temperature and shake. Observe the volume at which the this compound completely dissolves.

-

-

Equilibration:

-

Based on the preliminary test, add an excess amount of this compound to a known volume of the solvent in a flask.

-

Place the flask in a constant temperature bath and stir or shake until equilibrium is reached (a minimum of 24 hours is recommended).

-

-

Phase Separation:

-

Allow the mixture to stand at the test temperature for at least 24 hours to allow for the separation of phases.

-

Alternatively, centrifuge the mixture at the test temperature to facilitate the separation of the undissolved solid.

-

-

Analysis:

-

Carefully take a sample from the clear supernatant.

-

Determine the concentration of this compound in the sample using a validated analytical method (e.g., UV-Vis spectrophotometry at a characteristic wavelength for this compound or HPLC). A calibration curve with standards of known concentrations should be prepared in the same solvent.

-

Calculation:

-

The solubility is reported as the mean of at least three independent determinations.

Factors Influencing this compound Solubility

The solubility of this compound is a complex interplay of several factors related to both the solute and the solvent, as well as the surrounding environment.

Caption: Key factors influencing the solubility of this compound.

Solvent Properties:

-

Polarity: this compound, being a polyphenol with numerous hydroxyl groups, is a polar molecule. Therefore, it exhibits higher solubility in polar solvents like ethanol and acetone, which can engage in dipole-dipole interactions.[5]

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will more effectively solvate the hydroxyl groups of this compound, leading to higher solubility. Alcohols are prime examples of such solvents.[6]

This compound Properties:

-

Molecular Structure: The large number of phenolic hydroxyl groups makes this compound capable of forming extensive hydrogen bonds. The overall structure and the number of galloyl moieties can influence its interaction with different solvents.[1]

-

Purity and Composition: Commercial this compound is a mixture of related compounds. The presence of impurities or variations in the distribution of polygalloyl esters can affect its overall solubility.

Environmental Conditions:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. For this compound, an increase in temperature can enhance its dissolution in organic solvents by providing the energy needed to overcome the intermolecular forces in the solid state.[7]

-

Pressure: For solid-liquid systems, pressure has a negligible effect on solubility under normal conditions.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is highly recommended to perform experimental solubility determinations under the precise conditions of use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 1401-55-4 [chemicalbook.com]

- 3. fao.org [fao.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Intricate Dance: A Technical Guide to the Mechanisms of Action of Tannic Acid in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannic acid (TA), a prominent member of the hydrolyzable tannin family, is a naturally occurring polyphenol found abundantly in a variety of plants, including nuts, seeds, bark, and leaves.[1] Characterized by a central glucose core esterified with multiple gallic acid units, its complex structure and numerous hydroxyl groups bestow upon it a remarkable capacity to interact with a wide array of biomolecules.[2] This has led to its extensive investigation for a range of pharmacological applications, including anti-inflammatory, anticancer, antiviral, and antioxidant effects.[3] This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its effects on biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

The biological activities of this compound are multifaceted and largely stem from its ability to interact with proteins, scavenge free radicals, and modulate key cellular signaling pathways.

Interaction with Proteins

A primary mechanism underpinning many of this compound's biological effects is its strong affinity for proteins. The numerous phenolic hydroxyl groups on the TA molecule form hydrogen bonds and hydrophobic interactions with proteins, particularly those rich in proline.[4] This interaction can lead to the formation of protein-TA complexes, resulting in protein precipitation and, in some cases, denaturation.[1] This non-specific binding is the basis for its astringent properties and plays a significant role in its antimicrobial and enzyme-inhibiting activities.[1][2]

Quantitative Data on this compound-Protein Interactions:

| Target Protein | Method | Binding Affinity (Kd) | Reference |

| SARS-CoV-2 RBD | Surface Plasmon Resonance (SPR) | 41.98 nM | [5] |

| TMPRSS2 | Surface Plasmon Resonance (SPR) | 11.68 nM | [5] |

| 3CLpro | Surface Plasmon Resonance (SPR) | 57.47 nM | [5] |

| Protein Disulphide Isomerase (PDI) | Surface Plasmon Resonance (SPR) | <1.68 x 10⁻⁹ M | [6] |

| Bovine Serum Albumin (BSA) | Fluorescence Quenching | K_a = 2584.64 L·mol⁻¹ (at 298 K) | [7] |

Enzyme Inhibition

This compound is a broad-spectrum inhibitor of numerous enzymes. This inhibition can occur through several mechanisms, including the precipitation of the enzyme, chelation of metal ion cofactors, or by acting as a competitive or mixed-type inhibitor.[8][9] The ability of TA to inhibit digestive enzymes like α-amylase and α-glucosidase contributes to its potential antihyperglycemic effects.[8]

Quantitative Data on Enzyme Inhibition by this compound:

| Enzyme | Inhibition Type | IC50 Value | Reference |

| α-amylase | Mixed | 0.1585 mg/mL | [8] |

| α-glucosidase | Mixed | 0.00542 mg/mL | [8] |

| Pancreatic α-amylase | Parabolic Mixed | 141.1 µM | [6] |

| Salivary α-amylase | Parabolic Mixed | 47.0 µM | [6] |

| Purified 20S proteasome (chymotrypsin-like activity) | - | 0.06 µg/ml | [10] |

| 3CLpro | - | 2.1 µM to 9 µM | [11] |

| Rat brush border sucrase | Competitive | - | [12] |

Antioxidant and Pro-oxidant Activities

This compound is a potent antioxidant, a property attributed to its numerous phenolic hydroxyl groups that can donate hydrogen atoms to scavenge free radicals, such as reactive oxygen species (ROS).[2] It can also chelate metal ions like iron and copper, thereby inhibiting the Fenton reaction and the generation of highly reactive hydroxyl radicals.[13] Paradoxically, under certain conditions, particularly in the presence of transition metals like copper, this compound can also exhibit pro-oxidant activity, leading to the generation of ROS and potential DNA damage.[14] This dual activity is thought to contribute to its anticancer effects by inducing oxidative stress and apoptosis in cancer cells.

Quantitative Data on Antioxidant Activity of this compound:

| Assay | IC50 Value / Activity | Reference |

| DPPH Radical Scavenging | 4.87 µg/mL | [10] |

| ABTS Radical Scavenging | 18.68 µg/mL | [10] |

| Lipid Peroxidation Inhibition (linoleic acid emulsion) | 97.7% inhibition at 15 µg/mL | [15] |

Modulation of Signaling Pathways

This compound exerts significant influence over a multitude of intracellular signaling pathways that are critical for cell survival, proliferation, inflammation, and apoptosis. This modulation is a key aspect of its therapeutic potential.

This compound has demonstrated potent anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[11] It can prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[16][17] Additionally, TA can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38, which are also key regulators of inflammatory responses.[18]

The anticancer activity of this compound is multifaceted, involving the modulation of several key signaling cascades:

-

PI3K/Akt Pathway: this compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[19]

-

TGF-β Signaling: TA can directly bind to transforming growth factor-beta 1 (TGF-β1), leading to the repression of TGF-β signaling and the subsequent epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[2][18] It achieves this by inhibiting the sustained phosphorylation of Smad2.[2]

-

Apoptosis Induction: this compound can induce apoptosis through both intrinsic and extrinsic pathways. It can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and caspase activation.[1][20] Treatment with 50 μg/ml of TA increased p27 levels by 2-fold at 4 hours and by 3-fold at 12 and 24 hours.[10] In another study, a 1.39-fold decrease in p53 expression was observed at the IC25 concentration of TA.[20]

-

Cell Cycle Arrest: TA can induce cell cycle arrest, primarily at the G1/S phase, by downregulating cyclins and upregulating cyclin-dependent kinase inhibitors like p21 and p27.[4][21]

This compound exhibits antiviral activity by interfering with viral entry and replication. It can bind to viral surface proteins, preventing their attachment to host cell receptors.[4][17] For instance, it has been shown to inhibit the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the ACE2 receptor.[7] Furthermore, TA can inhibit viral enzymes essential for replication, such as the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cell line.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24 or 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).[1]

Western Blot Analysis for Signaling Protein Expression

Objective: To quantify the effect of this compound on the expression and phosphorylation of specific proteins in a signaling pathway (e.g., p-Akt).

Protocol:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[9][22]

Enzyme Inhibition Assay (α-amylase)

Objective: To determine the inhibitory effect of this compound on α-amylase activity.

Protocol:

-

Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.9).

-

Pre-incubate the enzyme with various concentrations of this compound for a specific time (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding a starch solution as the substrate.

-

Incubate the reaction mixture for a defined period (e.g., 20 minutes at 37°C).

-

Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid reagent) and boiling.

-

Measure the absorbance of the resulting colored product at a specific wavelength (e.g., 540 nm).

-

Calculate the percentage of enzyme inhibition relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[13][17]

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To measure the free radical scavenging capacity of this compound.

Protocol:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Add various concentrations of this compound to the DPPH solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

-

Determine the IC50 value from a plot of scavenging activity against the concentration of this compound.[20][23]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental procedures discussed in this guide.

Caption: Anti-inflammatory mechanism of this compound via NF-κB and MAPK pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-fibrotic effects of this compound through regulation of a sustained TGF-beta receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of Unfolded Protein Response by this compound Triggers Apoptosis in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of Unfolded Protein Response by this compound Triggers Apoptosis in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the antioxidant activity of phenols and this compound determination with Mn3O4 nano-octahedrons as an oxidase mimic - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 12. benchchem.com [benchchem.com]

- 13. dovepress.com [dovepress.com]

- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. This compound attenuates the formation of cancer stem cells by inhibiting NF-κB-mediated phenotype transition of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-neuroinflammatory effects of this compound against lipopolysaccharide-induced BV2 microglial cells via inhibition of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound attenuates TGF-β1-induced epithelial-to-mesenchymal transition by effectively intervening TGF-β signaling in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Radical scavenging and antioxidant activity of this compound - Arabian Journal of Chemistry [arabjchem.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Tannic Acid's Role as a Polyphenol and Antioxidant

This guide provides a comprehensive technical overview of this compound, focusing on its classification as a polyphenol and its multifaceted role as a potent antioxidant. It details the underlying mechanisms of action, presents quantitative data from various antioxidant assays, outlines relevant experimental protocols, and illustrates key molecular pathways.

Introduction: Defining this compound

This compound (TA) is a specific type of hydrolyzable tannin, a class of polyphenolic biomolecules.[1][2] It is not a single, well-defined compound but rather a complex mixture of polygalloyl glucoses or polygalloyl quinic acid esters.[1][2] The number of galloyl moieties per molecule can range from two to twelve, depending on the botanical source.[1][2] Commercially, this compound is typically extracted from plant sources such as the gallnuts of Rhus semialata or Quercus infectoria, Tara pods (Caesalpinia spinosa), or Sicilian sumac leaves (Rhus coriaria).[1][2]

Structurally, this compound is characterized by a central glucose molecule with its hydroxyl groups esterified by multiple galloyl (3,4,5-trihydroxyphenyl) residues.[3][4][5] This abundance of phenolic hydroxyl groups is responsible for its weak acidity (pKa ≈ 6) and its significant biological activities, including its renowned antioxidant effects.[1][6] Its molecular formula is often cited as C₇₆H₅₂O₄₆, corresponding to decagalloyl glucose.[1][4]

Mechanisms of Antioxidant Action

This compound's potent antioxidant activity stems from several distinct but complementary mechanisms. Its polyphenolic structure, rich in galloyl groups, allows it to effectively neutralize reactive oxygen species (ROS) and chelate pro-oxidant metal ions.[5][7]

Free Radical Scavenging

This compound is an exceptional free radical scavenger.[8] The numerous phenolic hydroxyl groups can donate hydrogen atoms or electrons to neutralize a wide variety of free radicals, thereby terminating damaging chain reactions.[9][10] This activity has been demonstrated against:

-

DPPH• and ABTS•+ radicals: this compound shows potent scavenging activity against stable radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[3][9]

-

Superoxide (B77818) Anion Radicals (O₂•⁻): It effectively scavenges superoxide radicals, preventing the formation of more harmful species.[3]

-

Hydroxyl Radicals (•OH): this compound can neutralize the highly reactive hydroxyl radical, a major contributor to cellular damage.[11]

-

Hydrogen Peroxide (H₂O₂): It also demonstrates hydrogen peroxide scavenging capabilities.[3]

Metal Ion Chelation

A critical aspect of this compound's antioxidant profile is its ability to chelate transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[12][13][14][15] These metal ions can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. By binding to these ions, this compound forms stable, inactive complexes, preventing them from participating in redox cycling.[15][16][17] The numerous galloyl groups provide multiple sites for effective chelation.[15]

Modulation of Endogenous Antioxidant Systems

This compound not only acts as a direct antioxidant but also enhances the cell's own defense mechanisms. Studies have shown that it can increase the activity and expression of key endogenous antioxidant enzymes, including:

-

Superoxide Dismutase (SOD): Converts superoxide radicals to hydrogen peroxide.[8][18][19]

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[8][18][19]

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[18][19]

This upregulation is often mediated through the activation of signaling pathways like the Keap1-Nrf2-ARE pathway, a master regulator of the antioxidant response.[20][21]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified in numerous studies, often demonstrating superior or comparable activity to well-known synthetic and natural antioxidants.

| Assay | Metric | This compound | Comparison Antioxidants | Reference |

| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 4.87 | Quercetin: 3.2 - 19.17, Gallic Acid: 1.11, Curcumin: 3.20 - 12.22 | [9][22] |

| ABTS Radical Scavenging | IC₅₀ (µg/mL) | 18.68 | Quercetin: 1.89, Gallic Acid: 1.03, Curcumin: 15.59 | [9][22] |

| Lipid Peroxidation Inhibition | % Inhibition | 97.7% at 15 µg/mL | BHA: 92.2% at 45 µg/mL, BHT: 99.6% at 45 µg/mL, α-tocopherol: 84.6% at 45 µg/mL | [3][23] |

| Ferric Reducing Power (FRAP) | Activity | Strong reducing power | Gallic Acid: High reducing power, Quercetin/Curcumin: Moderate reducing power | [22] |

| Cellular Antioxidant Activity (CAA) | EC₅₀ (µg/mL) | 7.80 ("no PBS wash") | Gallic Acid: 5.61 ("no PBS wash") | [9] |

IC₅₀ (Half-maximal inhibitory concentration): Lower value indicates higher antioxidant activity. EC₅₀ (Half-maximal effective concentration): Lower value indicates higher antioxidant activity.

Modulation of Cellular Signaling Pathways

This compound's biological effects, including its antioxidant and anti-inflammatory actions, are mediated through its interaction with various cellular signaling pathways.

Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant defenses.[22] Under conditions of oxidative stress, this compound can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes (e.g., SOD, CAT, GPx), leading to their increased expression and enhanced cellular protection.[20][21]

Inhibition of Pro-inflammatory Pathways (Jak2/STAT3)

Chronic inflammation is closely linked to oxidative stress. This compound has been shown to inhibit pro-inflammatory signaling pathways, such as the Janus kinase 2/Signal transducer and activator of transcription 3 (Jak2/STAT3) pathway.[24] By preventing the expression and phosphorylation of Jak2 and STAT3, this compound can downregulate the expression of genes involved in inflammation and cell proliferation, contributing to its overall protective effects.[24][25]

Activation of Survival Pathways (ERK1/2)

This compound can also modulate pathways involved in cell growth and survival, such as the Extracellular signal-regulated kinase (ERK) 1/2 pathway. In the context of wound healing, for example, TA has been shown to activate the ERK1/2 pathway, which in turn increases the expression of growth factors like basic fibroblast growth factor (bFGF), promoting tissue repair.[26]

Experimental Protocols for Antioxidant Assessment

Standardized methodologies are crucial for evaluating and comparing the antioxidant capacity of compounds like this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol, stored in the dark.[22]

-

Reaction Mixture: Add various concentrations of the this compound sample to the DPPH solution. A control with only the solvent and DPPH is also prepared.[22]

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[22]

-

Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm using a spectrophotometer.[22]

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value is determined by plotting inhibition percentage against concentration.[22]

ABTS Radical Cation Decolorization Assay

This assay measures the scavenging of the pre-formed ABTS radical cation (ABTS•+).

-

Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours. Dilute the ABTS•+ solution with a solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[22]

-

Reaction Mixture: Add different concentrations of the this compound sample to the diluted ABTS•+ solution.[22]

-

Incubation: Incubate at room temperature for a specific time (e.g., 6 minutes).[22]

-

Absorbance Measurement: Measure the absorbance at 734 nm.[22]

-

Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[22]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

-

Reaction Mixture: Mix various concentrations of this compound with the FRAP reagent.[3]

-

Incubation: Incubate the mixture at 37°C for a set time (e.g., 4-30 minutes).[22]

-

Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[22]

-

Calculation: Determine the antioxidant capacity by comparing the sample's absorbance with a standard curve prepared using a known concentration of FeSO₄·7H₂O or Trolox.[22]

Applications and Future Directions in Drug Development

The potent antioxidant and modulatory properties of this compound make it a compound of significant interest for drug development.[11][27][28] Its ability to mitigate oxidative stress and inflammation is relevant to a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[25][27][29]

Challenges such as poor lipid solubility, low bioavailability, and a short half-life have limited its clinical applications.[25] However, ongoing research is focused on overcoming these obstacles through novel drug delivery systems, such as encapsulation in organic and metallic nanoparticles, to improve its efficacy and therapeutic potential.[25][27]

Conclusion

This compound is a complex and powerful natural polyphenol whose chemical structure underpins its remarkable antioxidant capabilities. Through a combination of direct free radical scavenging, pro-oxidant metal ion chelation, and modulation of endogenous antioxidant pathways, it provides robust protection against oxidative stress. A thorough understanding of its mechanisms, quantitative activity, and effects on cellular signaling is essential for harnessing its full therapeutic potential in pharmaceutical research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. Radical scavenging and antioxidant activity of this compound - Arabian Journal of Chemistry [arabjchem.org]

- 4. This compound: Types, Structure, Properties, Uses | Turito [turito.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Prominent free radicals scavenging activity of this compound in lead-induced oxidative stress in experimental mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and α-amylase inhibitory activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-oxidant, pro-oxidant properties of this compound and its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound-based metal phenolic networks for bio-applications: a review - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Chelation of Cu(II), Zn(II), and Fe(II) by Tannin Constituents of Selected Edible Nuts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of Tannins as Potential Green Corrosion Inhibitors of Aluminium Alloy Used in Aeronautical Industry | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Effects of this compound on Antioxidant Activity and Ovarian Development in Adolescent and Adult Female Brandt's Voles - PubMed [pubmed.ncbi.nlm.nih.gov]